molecular formula C12H12N2O2S B1273737 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid CAS No. 403479-30-1

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B1273737
CAS No.: 403479-30-1
M. Wt: 248.3 g/mol
InChI Key: IZYNFRZAKQERPQ-UHFFFAOYSA-N
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Description

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a benzyl group, a methylsulfanyl group, and a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

  • 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde
  • 1-Benzyl-2-phenyl-1H-imidazole-5-carboxylic acid
  • 1-Benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Uniqueness: 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-benzyl-2-methylsulfanylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-17-12-13-7-10(11(15)16)14(12)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYNFRZAKQERPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383706
Record name 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403479-30-1
Record name 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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